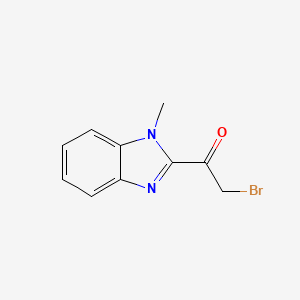

2-bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(1-methylbenzimidazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-13-8-5-3-2-4-7(8)12-10(13)9(14)6-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFRWYRANOMZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383548 | |

| Record name | 2-bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56653-43-1 | |

| Record name | 2-bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone

This guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 2-bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone. This molecule holds significant interest for researchers in medicinal chemistry and drug development due to its benzimidazole core, a scaffold present in numerous pharmacologically active agents. This document details a reliable synthetic pathway, explores the mechanistic underpinnings of the key reaction steps, and presents a thorough characterization of the final compound.

Introduction: The Significance of Substituted Benzimidazoles

Benzimidazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] The versatility of the benzimidazole scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. The introduction of a bromoacetyl group at the 2-position, as in the title compound, creates a reactive electrophilic site. This functional handle can be strategically utilized for the synthesis of more complex molecules through nucleophilic substitution reactions, making it a valuable intermediate for the development of novel therapeutic agents.

This guide focuses on a robust and reproducible two-step synthesis of this compound, starting from the readily available precursor, 2-acetylbenzimidazole. The rationale behind the chosen synthetic strategy lies in its efficiency and the use of common laboratory reagents.

Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is achieved through a two-step process:

-

N-methylation of 2-acetylbenzimidazole: This step introduces the methyl group onto one of the nitrogen atoms of the imidazole ring, a crucial modification that can influence the compound's biological activity and physicochemical properties.

-

α-Bromination of 1-methyl-2-acetylbenzimidazole: The subsequent bromination of the acetyl group's α-carbon yields the final product. This reaction proceeds via an acid-catalyzed enolization mechanism.

Caption: Synthetic route to this compound.

Step 1: Synthesis of 1-Methyl-2-acetylbenzimidazole

The N-methylation of 2-acetylbenzimidazole is efficiently carried out using dimethyl sulfate as the methylating agent and potassium carbonate as a mild base. Acetonitrile serves as a suitable polar aprotic solvent for this reaction. The use of a phase-transfer catalyst like triethylbenzylammonium chloride (TEBAC) can enhance the reaction rate.[2]

Experimental Protocol:

-

To a stirred solution of 2-acetylbenzimidazole (1.60 g, 10 mmol) in acetonitrile (25 mL), add potassium carbonate (2.76 g, 20 mmol) and a catalytic amount of TEBAC.

-

Stir the suspension at room temperature (20°C) for 15 minutes.

-

Add dimethyl sulfate (1.26 g, 10 mmol) dropwise to the mixture.

-

Continue stirring at 20°C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol-water) to obtain pure 1-methyl-2-acetylbenzimidazole.

Step 2: Synthesis of this compound

The α-bromination of the ketone is achieved by treating 1-methyl-2-acetylbenzimidazole with elemental bromine in glacial acetic acid. The reaction is typically performed at an elevated temperature to facilitate the enolization of the ketone, which is the rate-determining step in the acid-catalyzed halogenation of ketones.

Mechanism of α-Bromination:

The reaction proceeds through an acid-catalyzed enol formation, followed by the nucleophilic attack of the enol on bromine.

Caption: Simplified mechanism of acid-catalyzed α-bromination of a ketone.

Experimental Protocol:

-

Dissolve 1-methyl-2-acetylbenzimidazole (1.74 g, 10 mmol) in glacial acetic acid (20 mL) by gentle warming.

-

Heat the solution to 100°C.

-

Add a solution of bromine (1.76 g, 11 mmol) in glacial acetic acid (10 mL) dropwise to the heated solution with constant stirring.

-

Maintain the reaction mixture at 100°C for 3 hours.

-

Cool the reaction mixture to room temperature. The product may precipitate as its hydrobromide salt.

-

Pour the mixture into ice-cold water to precipitate the product completely.

-

Filter the solid, wash with water, and then neutralize with a dilute solution of sodium bicarbonate to obtain the free base.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.

Characterization of this compound

Thorough characterization of the synthesized compound is imperative to confirm its structure and purity. The following analytical techniques are recommended:

| Technique | Expected Observations |

| ¹H NMR | A singlet for the methyl protons (N-CH₃), a singlet for the bromomethyl protons (-COCH₂Br), and multiplets in the aromatic region corresponding to the benzimidazole ring protons. |

| ¹³C NMR | Resonances for the methyl carbon, the bromomethyl carbon, the carbonyl carbon, and the aromatic carbons of the benzimidazole ring. |

| IR Spectroscopy | A characteristic strong absorption band for the carbonyl group (C=O) stretching, typically in the range of 1680-1700 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of C₁₀H₉BrN₂O (253.1 g/mol ), showing the characteristic isotopic pattern for a bromine-containing compound. |

| Melting Point | A sharp melting point is indicative of a pure compound. |

Note: Specific spectral data should be acquired and interpreted for the synthesized compound to confirm its identity.

Potential Applications in Drug Discovery

The title compound, this compound, serves as a versatile building block in medicinal chemistry. The presence of the reactive α-bromoketone functionality allows for facile derivatization through reactions with various nucleophiles. For instance, reaction with thioamides or thioureas can lead to the formation of thiazole-substituted benzimidazoles, a class of compounds known for their diverse biological activities. Furthermore, the bromoacetyl group can be used to covalently label biological macromolecules, making it a useful tool in chemical biology for target identification and validation studies.

Conclusion

This technical guide has outlined a reliable and efficient two-step synthesis of this compound. The detailed experimental protocols and mechanistic insights provide a solid foundation for researchers to synthesize and further explore the chemical and biological properties of this promising heterocyclic compound. The strategic importance of this molecule as a synthetic intermediate opens up avenues for the development of novel benzimidazole-based therapeutic agents.

References

- Ramaiah, K., Dubey, P. K., Ramanatham, J., Grossert, J. S., & Hooper, D. L. (1999). An unusual resistance to α-bromination by arylacetyl compound. Studies on bromination of 2-acetylbenzimidazoles and their subsequent reactions with sulphur nucleophiles - synthesis of novel β-ketosulphone derivatives of benzimidazoles. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 38(3), 302-307.

- Kishore Kumar, P., & Dubey, P. K. (2013). A Green and Simple Synthesis of N-Alkyl-2-acetylbenzimidazoles. Asian Journal of Chemistry, 24(12), 5721-5723.

- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2022). Arabian Journal of Chemistry, 15(1), 103520.

- 2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. (2020). Biointerface Research in Applied Chemistry, 11(4), 11562-11591.

-

PubChem Compound Summary for CID 2795119, this compound. Retrieved from [Link].

- Gaba, M., Singh, S., & Mohan, C. (2014). Benzimidazole: An emerging scaffold for anticancer drugs. Pharmacological Reports, 66(4), 577-588.

Sources

Spectroscopic Characterization of 2-bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 2-bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone (CAS No. 56653-43-1). As of the date of this publication, a comprehensive search of publicly accessible databases and literature has not yielded experimental spectroscopic data (NMR, IR, MS) for this specific molecule. However, based on established principles of spectroscopy and extensive data from structurally related compounds, we can construct a reliable prediction of its spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of this and similar benzimidazole derivatives.

The benzimidazole core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] The title compound, an α-bromo ketone derivative of 1-methylbenzimidazole, is a versatile synthetic intermediate. Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and structural confirmation in synthetic chemistry workflows.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound dictates its spectroscopic behavior. The key structural features include the 1-methyl-1H-benzimidazole ring system and the α-bromo ketone side chain.

Figure 1: Chemical structure of this compound.

The following sections will provide a detailed prediction and interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are based on the analysis of similar benzimidazole and α-bromo ketone structures.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole ring, the N-methyl protons, and the methylene protons of the bromoacetyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (4H) | 7.3 - 7.8 | Multiplet | 4H |

| -CH₂Br | ~4.5 | Singlet | 2H |

| N-CH₃ | ~3.8 | Singlet | 3H |

Rationale and Interpretation:

-

Aromatic Protons (7.3 - 7.8 ppm): The four protons on the benzene portion of the benzimidazole ring will appear as a complex multiplet in the downfield region, typical for aromatic protons. The exact chemical shifts and coupling patterns will depend on the specific electronic environment of each proton.

-

Bromomethyl Protons (-CH₂Br, ~4.5 ppm): The methylene protons adjacent to the carbonyl group and the bromine atom are expected to be significantly deshielded and appear as a singlet. The chemical shift of these protons in similar α-bromo ketones is consistently observed in the 4.4-4.6 ppm range.[2]

-

N-Methyl Protons (N-CH₃, ~3.8 ppm): The three protons of the methyl group attached to the nitrogen atom will give rise to a sharp singlet. Its chemical shift is influenced by the aromatic ring current and the nitrogen atom's electronegativity.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~190 |

| Benzimidazole Aromatic (6C) | 110 - 150 |

| -CH₂Br | ~30 |

| N-CH₃ | ~30 |

Rationale and Interpretation:

-

Carbonyl Carbon (C=O, ~190 ppm): The carbonyl carbon of the ketone is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom. In related α-bromoacetophenones, this signal typically appears around 190-192 ppm.[2]

-

Benzimidazole Aromatic Carbons (110 - 150 ppm): The six carbon atoms of the benzimidazole ring will resonate in the aromatic region. The carbon attached to the ketone group (C2) is expected to be further downfield.

-

Bromomethyl Carbon (-CH₂Br, ~30 ppm): The carbon atom of the bromomethyl group will appear in the aliphatic region, with its chemical shift influenced by the attached bromine and carbonyl group.

-

N-Methyl Carbon (N-CH₃, ~30 ppm): The carbon of the N-methyl group will also be found in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 3000 | Medium |

| C=O stretch (ketone) | ~1700 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong |

| C-N stretch | 1300 - 1400 | Medium |

| C-Br stretch | 500 - 600 | Medium-Weak |

Rationale and Interpretation:

-

Aromatic and Aliphatic C-H Stretches: The spectrum will show characteristic C-H stretching vibrations for both the aromatic benzimidazole ring and the aliphatic methyl and methylene groups.

-

Carbonyl (C=O) Stretch (~1700 cm⁻¹): A strong, sharp absorption band around 1700 cm⁻¹ is expected for the carbonyl group of the ketone. The presence of the α-bromine atom can slightly increase this frequency compared to a simple ketone due to the electron-withdrawing inductive effect.

-

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region will correspond to the carbon-carbon double bond stretching vibrations within the benzimidazole ring.

-

C-N and C-Br Stretches: The C-N stretching of the imidazole ring and the C-Br stretching of the bromomethyl group will appear in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The mass spectrum is expected to show a pair of molecular ion peaks at m/z 252 and 254 with an approximate 1:1 intensity ratio. This characteristic isotopic pattern is due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). The nominal molecular weight of the compound is 253.1 g/mol .[3]

-

Major Fragments:

-

Loss of Br: A significant fragment at m/z 173, corresponding to the loss of the bromine radical.

-

Benzimidazole Cation: A fragment corresponding to the 1-methyl-1H-benzimidazol-2-yl-carbonyl cation.

-

1-Methyl-1H-benzimidazole Cation: A fragment at m/z 131, resulting from the cleavage of the bond between the benzimidazole ring and the carbonyl group.

-

Figure 2: Predicted key fragmentation pathway for this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound such as this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID) signals. Phase and baseline correct the resulting spectra. Integrate the ¹H NMR signals and reference both spectra to the TMS signal.

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Background Collection: Collect a background spectrum of the empty ATR accessory to subtract atmospheric and instrumental interferences.

-

Sample Spectrum Collection: Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically perform the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample in the gas phase using a standard electron ionization source (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Figure 3: A generalized workflow for the synthesis and spectroscopic characterization of the title compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic characteristics of this compound. The predicted NMR, IR, and MS data are based on sound scientific principles and comparison with closely related, well-characterized compounds. The provided experimental protocols offer a practical framework for researchers working with this and similar molecules. It is our hope that this guide will serve as a valuable resource for the scientific community and that future experimental work will validate these predictions.

References

- Ramaiah, K., Dubey, P. K., Ramanatham, J., Grossert, J. S., & Hooper, D. L. (1999). Synthesis of this compound. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 38(3), 302-307.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Supporting Information for "Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin". (n.d.).

-

International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reactivity of the α-Bromo Ketone in "2-bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthesis and reactivity of the α-bromo ketone, 2-bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the benzimidazole scaffold in numerous pharmacologically active compounds. This guide delves into the structural nuances that govern its reactivity, providing a detailed exploration of its synthetic pathways, including nucleophilic substitution, cyclocondensation reactions for the formation of diverse heterocyclic systems, and other characteristic transformations of α-bromo ketones. Mechanistic insights, supported by established principles of organic chemistry, are provided to rationalize experimental outcomes. Detailed, self-validating experimental protocols for the synthesis of the title compound and its subsequent reactions are presented, alongside spectroscopic data from analogous compounds for characterization purposes. This guide aims to serve as a valuable resource for researchers in drug discovery and synthetic organic chemistry, enabling the effective utilization of this potent electrophilic intermediate in the design and synthesis of novel molecular entities.

Introduction: The Strategic Importance of this compound

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antimicrobial, antiviral, anticancer, and analgesic properties.[1][2] The incorporation of this heterocyclic system into novel molecular architectures is a key strategy in drug discovery. This compound emerges as a highly valuable synthetic intermediate in this context. Its structure combines the biologically relevant 1-methyl-1H-benzimidazole moiety with a reactive α-bromo ketone functionality. This arrangement provides a powerful electrophilic handle for the construction of more complex molecules through a variety of chemical transformations.

The reactivity of this α-bromo ketone is governed by the interplay of several factors:

-

The Electrophilic Carbonyl Group: The carbonyl group activates the adjacent α-carbon, making the attached bromine a good leaving group in nucleophilic substitution reactions.

-

The α-Bromine Atom: The bromine atom is a labile leaving group, readily displaced by a wide range of nucleophiles.

-

The 1-Methyl-1H-benzimidazol-2-yl Moiety: This group exerts significant electronic and steric influence on the reactivity of the α-bromo ketone. The nitrogen atoms of the benzimidazole ring can potentially participate in reactions through neighboring group effects or by influencing the electron density of the carbonyl group.

This guide will provide a detailed exploration of these factors and their implications for the synthetic utility of this compound.

Synthesis of this compound

The title compound is synthesized from 2-acetylbenzimidazole through a two-step process involving N-methylation followed by α-bromination.

Synthesis Workflow

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone

-

Reaction Setup: To a solution of 2-acetylbenzimidazole (1.0 eq) in acetonitrile, add potassium carbonate (K₂CO₃, 1.5 eq) and a catalytic amount of triethylbenzylammonium chloride (TEBAC).

-

Methylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the stirred suspension at room temperature (20°C).

-

Reaction Monitoring: Stir the reaction mixture for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford 1-(1-methyl-1H-benzimidazol-2-yl)ethanone.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve 1-(1-methyl-1H-benzimidazol-2-yl)ethanone (1.0 eq) in glacial acetic acid.

-

Bromination: Add bromine (Br₂, 1.1 eq) dropwise to the solution while stirring.

-

Reaction Conditions: Heat the reaction mixture to 100°C and maintain for 3 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

-

Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield this compound.

| Step | Reactants | Reagents | Solvent | Temp. | Time | Yield | Reference |

| 1 | 2-Acetylbenzimidazole, CH₃I | K₂CO₃, TEBAC | Acetonitrile | 20°C | 3 h | ~70% | |

| 2 | 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone | Br₂ | Acetic Acid | 100°C | 3 h | ~70% |

Table 1: Summary of the synthetic protocol for this compound.

Core Reactivity of the α-Bromo Ketone Moiety

The presence of the bromine atom alpha to the carbonyl group makes this compound a versatile electrophile. Its reactivity can be broadly categorized into nucleophilic substitution and cyclocondensation reactions. A detailed exploration of its utility in heterocyclic synthesis can be found in the work by Eldebss.[3]

Nucleophilic Substitution Reactions

The primary mode of reactivity for this α-bromo ketone is nucleophilic substitution, predominantly following an Sₙ2 mechanism. A wide variety of nucleophiles can displace the bromide ion, leading to the formation of a diverse range of functionalized benzimidazole derivatives.

Caption: General scheme for nucleophilic substitution on the α-bromo ketone.

3.1.1. Reactions with Amine Nucleophiles

Primary and secondary amines readily react with this compound to yield α-amino ketones. These products are valuable intermediates for the synthesis of various nitrogen-containing heterocycles.

3.1.2. Reactions with Thiol Nucleophiles

Thiols and their corresponding thiolates are excellent nucleophiles that react efficiently with α-bromo ketones to form α-thio ketones. These reactions are typically fast and proceed under mild conditions.

-

Mechanistic Insight: The reaction of thiols with α,β-unsaturated ketones, which can be formed in situ from α-bromo ketones via elimination, proceeds through a thia-Michael addition.[5]

3.1.3. Reactions with Active Methylene Compounds

Carbanions derived from active methylene compounds (e.g., malonates, β-ketoesters) can act as nucleophiles to displace the bromide, forming a new carbon-carbon bond. This reaction is a powerful tool for extending the carbon skeleton.

-

General Application: Screening of various active methylene compounds has shown that malononitrile is often a highly effective nucleophile in reactions with electrophilic centers.[6]

Cyclocondensation Reactions: A Gateway to Fused Heterocycles

A significant application of this compound is in the synthesis of fused heterocyclic systems. The α-bromo ketone moiety provides two electrophilic centers (the α-carbon and the carbonyl carbon) that can react with dinucleophilic species.

3.2.1. Hantzsch Thiazole Synthesis

The reaction of α-bromo ketones with thiourea or thioamides is a classic and reliable method for the synthesis of thiazoles. In this reaction, the sulfur of the thioamide acts as a nucleophile, attacking the α-carbon, followed by intramolecular cyclization and dehydration.

Caption: Hantzsch synthesis of a 2-aminothiazole derivative.

3.2.2. Synthesis of Imidazo[1,2-a]pyridines

The reaction of α-bromo ketones with 2-aminopyridines is a common method for the synthesis of imidazo[1,2-a]pyridines, another important heterocyclic scaffold in medicinal chemistry. The reaction proceeds via initial N-alkylation of the pyridine nitrogen followed by intramolecular cyclization of the amino group onto the carbonyl carbon and subsequent dehydration.

Mechanistic Considerations: The Role of the Benzimidazole Moiety

The 1-methyl-1H-benzimidazol-2-yl group is not merely a passive substituent. The lone pair of electrons on the N3 nitrogen of the benzimidazole ring is positioned to potentially interact with the electrophilic α-carbon, leading to neighboring group participation (NGP). This could involve the formation of a transient tricyclic intermediate, which would then be attacked by an external nucleophile. Such participation would be expected to enhance the rate of nucleophilic substitution.

Spectroscopic Characterization (Analogous Compounds)

| Spectroscopic Data | Expected Features for this compound |

| ¹H NMR | A singlet for the -CH₂Br protons, typically in the range of δ 4.0-5.0 ppm. A singlet for the N-CH₃ protons around δ 3.5-4.0 ppm. Aromatic protons of the benzimidazole ring in the range of δ 7.0-8.0 ppm. |

| ¹³C NMR | A signal for the -CH₂Br carbon around δ 30-40 ppm. A signal for the carbonyl carbon (C=O) in the range of δ 185-195 ppm. Signals for the N-CH₃ carbon and the aromatic carbons of the benzimidazole ring. |

| IR | A strong absorption band for the C=O stretching vibration, typically around 1680-1700 cm⁻¹. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound (253.1 g/mol for C₁₀H₉BrN₂O). A characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). |

Table 2: Predicted spectroscopic features based on data from analogous compounds.

Conclusion

This compound is a highly valuable and reactive intermediate for the synthesis of a wide array of complex molecules, particularly those of medicinal interest. Its α-bromo ketone functionality allows for facile nucleophilic substitutions and serves as a linchpin for the construction of diverse heterocyclic systems. This guide has provided a comprehensive overview of its synthesis, core reactivity, and mechanistic nuances. The detailed protocols and compiled data herein are intended to empower researchers to effectively harness the synthetic potential of this important building block in their drug discovery and development endeavors.

References

-

Bunev, A. S., Troshina, M. A., Ostapenko, G. I., Pavlova, A. P., & Khrustalev, V. N. (2014). 2-Bromo-1-[1-(4-bromo-phen-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o818. [Link]

- Eldebss, T. (2015). Utilities of 1-(1H(CH3)-benzo[d]imidazol-2-yl)

-

Eldebss, T. (2020). Utilities of 1-(1H(CH3)-benzo[d]imidazol-2-yl)-2-bromoethanone in Heterocyclic Synthesis and Their Biological Applications. ResearchGate. [Link]

-

Reddy, D. P., Jat, R., & Podila, N. K. (2017). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino)-1-(2-phenyl-1H-Indol-1-yl)ethanones and their antimicrobial activity. International Journal of Advance Research, Ideas and Innovations in Technology, 3(4), 264-273. [Link]

-

Krishnaswamy, G., Murthy, P. K., Desai, R. N., Suchetan, P. A., & Kumar, D. B. A. (2015). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o773–o774. [Link]

-

NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Özel Güven, N., Sancak, K., & Ertan, R. (2008). 2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-propyloxime. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2397. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Sharma, A., Kumar, V., & Kumar, P. (2018). Synthesis and biological activity of some heterocyclic compounds containing benzimidazole and beta-lactam moiety. Journal of the Indian Chemical Society, 95(11), 1365-1371. [Link]

-

Singh, N., & Singh, P. (2016). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Advances, 6(10), 8089-8092. [Link]

- Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis. Pergamon Press.

- Verma, A., Joshi, S., & Singh, D. (2013). Benzimidazole: A versatile scaffold. International Journal of Pharmaceutical Sciences and Drug Research, 5(4), 148-157.

- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.

-

Wani, M. Y., & Jha, A. (2017). Screening of various active methylene compounds for selection of best activator for aldehyde 3a a. ResearchGate. [Link]

-

Xu, Y., Ge, X., Zhang, Y., Zhang, H., & Liu, X. W. (2016). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC advances, 6(10), 8089-8092. [Link]

-

Zhang, W., & Li, J. (2014). Thiol-thiol cross-clicking using bromo-ynone reagents. Nature communications, 5(1), 5413. [Link]

- Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo [1, 2-a] pyridines from 2-aminopyridines and acetophenones. The Journal of organic chemistry, 78(24), 12494-12504.

- Zhdankin, V. V. (2013). Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds. John Wiley & Sons.

- Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. John Wiley & Sons.

-

Zsoldos-Mady, V., Orfi, L., & Keri, G. (2018). (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Comparison of Reactivity of (E)-2-Arylidene-1-Indanone with-1-Tetralone and-1-Benzosuberone Analogs in Thia-Michael Reactions. Molecules, 23(11), 2991. [Link]

Sources

- 1. rsglobal.pl [rsglobal.pl]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. researchgate.net [researchgate.net]

- 4. ijarse.com [ijarse.com]

- 5. (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Comparison of Reactivity of (E)-2-Arylidene-1-Indanone with -1-Tetralone and -1-Benzosuberone Analogs in Thia-Michael Reactions [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Multifaceted Therapeutic Potential of Benzimidazole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The benzimidazole scaffold represents a privileged heterocyclic motif in medicinal chemistry, consistently yielding derivatives with a broad spectrum of potent biological activities.[1][2] This technical guide provides an in-depth exploration of the significant therapeutic potential of benzimidazole derivatives, focusing on their anticancer, antimicrobial, antiviral, and anthelmintic properties. For each biological activity, we delve into the underlying mechanisms of action, analyze structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols to empower researchers in the discovery and development of novel benzimidazole-based therapeutics. This guide is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to accelerate innovation in this promising area of pharmaceutical science.

Introduction: The Benzimidazole Core - A Versatile Pharmacophore

Benzimidazole, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, serves as a remarkable structural backbone in drug design.[1][3] Its structural similarity to naturally occurring purine nucleotides allows for facile interaction with various biological macromolecules, including enzymes and nucleic acids, underpinning its diverse pharmacological profile.[4][5] The versatility of the benzimidazole ring system, which allows for substitutions at multiple positions, provides a rich chemical space for the development of derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties.[3][6] This adaptability has led to the clinical success of several benzimidazole-based drugs and continues to drive extensive research into new therapeutic applications.[4]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Benzimidazole derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth and proliferation.[7][8] Their multifaceted approach, targeting key cellular processes, makes them attractive candidates for cancer therapy.[5]

Mechanism of Action

The anticancer effects of benzimidazole derivatives are diverse and target several hallmarks of cancer:

-

Tubulin Polymerization Inhibition: A primary mechanism of action for many anticancer benzimidazoles is the disruption of microtubule dynamics.[5][9] By binding to β-tubulin, these compounds inhibit the polymerization of tubulin into microtubules, which are essential for mitotic spindle formation.[10][11] This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis.[5][12]

-

Inhibition of Key Signaling Pathways: Benzimidazole derivatives have been shown to modulate critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[7][13] By inhibiting key kinases in these pathways, they can effectively halt uncontrolled cell growth.

-

DNA Intercalation and Topoisomerase Inhibition: Some derivatives can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and the induction of apoptosis.[12]

-

Induction of Apoptosis: Benzimidazole compounds can trigger programmed cell death through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[7][12]

Structure-Activity Relationship (SAR)

The anticancer potency of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core.[3][7]

-

Substitutions at the 2-position: Aromatic or heteroaromatic groups at this position are often crucial for potent anticancer activity. The presence of electron-withdrawing or electron-donating groups on these rings can modulate the activity.[14]

-

Substitutions at the N-1 position: Alkylation or arylation at the N-1 position can enhance lipophilicity and cellular uptake, often leading to improved efficacy.

-

Substitutions on the Benzene Ring: Halogenation or the introduction of nitro groups at positions 5 and 6 can increase the cytotoxic potential of the compounds.[7]

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of compounds.[15][16][17]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the benzimidazole derivative in the culture medium. Replace the old medium with fresh medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[18]

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[19][20]

Protocol:

-

Reagent Preparation: Prepare tubulin protein, GTP stock solution, and the benzimidazole derivative at various concentrations in a suitable buffer (e.g., PEM buffer).

-

Assay Setup: In a 96-well plate, add the buffer, GTP, and the test compound.

-

Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.

-

Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and monitor the increase in absorbance at 340 nm over time. The increase in absorbance corresponds to the formation of microtubules.[21]

-

Data Analysis: Compare the polymerization curves of the treated samples with the control (vehicle-treated) to determine the inhibitory effect of the compound.

Signaling Pathway Visualization

Caption: Workflow for antimicrobial evaluation.

Antiviral Activity: A Broad-Spectrum Approach

Benzimidazole derivatives have demonstrated promising antiviral activity against a wide range of RNA and DNA viruses. [22][23][24]Their ability to target various stages of the viral life cycle makes them attractive candidates for the development of broad-spectrum antiviral drugs. [6]

Mechanism of Action

The antiviral mechanisms of benzimidazoles are varied and can include:

-

Inhibition of Viral Replication: Many benzimidazole derivatives inhibit viral RNA or DNA polymerases, which are essential for the replication of the viral genome. [6]* Interference with Viral Entry: Some compounds can block the entry of viruses into host cells by interfering with viral attachment or fusion proteins.

-

Inhibition of Viral Proteases: Viral proteases are often crucial for the processing of viral polyproteins into functional proteins. Benzimidazole derivatives can inhibit these enzymes, thereby preventing the formation of mature infectious virus particles.

-

Modulation of Host Cell Factors: Some derivatives may exert their antiviral effect by modulating host cell factors that are required for viral replication.

Structure-Activity Relationship (SAR)

The antiviral activity of benzimidazoles is highly dependent on their chemical structure. [6][25]

-

Substitutions at the 2-position: The nature of the substituent at the 2-position can significantly influence the antiviral spectrum and potency. For example, bulky or flexible side chains may be required for optimal interaction with viral enzymes. [6]* N-1 Substituents: The presence of specific groups at the N-1 position, such as ribofuranosyl moieties, can mimic natural nucleosides and enhance antiviral activity.

-

Modifications on the Benzene Ring: The introduction of electron-withdrawing or lipophilic groups on the benzene ring can improve the pharmacokinetic properties and antiviral efficacy of the compounds.

Experimental Protocols

This assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.

Protocol:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

-

Virus Adsorption: Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well) and allow the virus to adsorb for 1 hour.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the benzimidazole derivative.

-

Incubation: Incubate the plates until distinct plaques are visible.

-

Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC₅₀ value (the concentration that reduces the number of plaques by 50%).

Antiviral Mechanism Visualization

Caption: Benzimidazole derivatives targeting the viral life cycle.

Anthelmintic Activity: A Cornerstone of Parasite Control

Benzimidazole derivatives are among the most widely used anthelmintic drugs in both human and veterinary medicine. [9][26]Their broad spectrum of activity and high efficacy against various parasitic worms have made them indispensable for the control of helminth infections. [27]

Mechanism of Action

The primary mechanism of action of anthelmintic benzimidazoles is the disruption of microtubule function in the parasite. [10][11]

-

Binding to β-Tubulin: Benzimidazoles selectively bind to the β-tubulin subunit of the parasite's microtubules with high affinity. [27]This binding is much stronger than their affinity for mammalian tubulin, which accounts for their selective toxicity.

-

Inhibition of Microtubule Polymerization: The binding of benzimidazoles to β-tubulin inhibits the polymerization of tubulin dimers into microtubules. [9]* Disruption of Cellular Functions: The disruption of the microtubule cytoskeleton leads to the impairment of essential cellular processes in the parasite, including cell division, glucose uptake, and intracellular transport. [27]This ultimately results in the paralysis and death of the worm.

Structure-Activity Relationship (SAR)

The anthelmintic activity of benzimidazoles is influenced by substitutions at various positions.

-

Position 2: The presence of a methylcarbamate group at the 2-position is a common feature of many potent anthelmintic benzimidazoles (e.g., albendazole, mebendazole).

-

Position 5(6): Substituents at this position can significantly affect the spectrum of activity and the metabolic fate of the drug. For example, the propylthio group in albendazole enhances its activity against a broader range of helminths.

Experimental Protocols

Animal models are essential for evaluating the in vivo efficacy of new anthelmintic compounds.

Protocol:

-

Infection of Mice: Infect mice with a known number of infective larvae of a target helminth (e.g., Heligmosomoides polygyrus).

-

Compound Administration: After the infection is established, administer the benzimidazole derivative to the mice orally at different dose levels for a specific duration. Include an untreated infected group and a group treated with a standard anthelmintic drug.

-

Worm Burden Assessment: At the end of the treatment period, euthanize the mice and recover the adult worms from the intestines.

-

Data Analysis: Count the number of worms in each mouse and calculate the percentage of worm reduction in the treated groups compared to the untreated control group to determine the efficacy of the compound.

Conclusion and Future Perspectives

Benzimidazole derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. Their proven success in various therapeutic areas, coupled with their synthetic tractability, ensures their continued importance in medicinal chemistry. Future research should focus on the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of hybrid molecules, where the benzimidazole scaffold is combined with other pharmacophores, may lead to the discovery of compounds with synergistic or multi-target activities. Furthermore, a deeper understanding of the molecular targets and mechanisms of action of existing and novel benzimidazole derivatives will be crucial for overcoming drug resistance and developing the next generation of highly effective therapeutics.

References

-

Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents - Research and Reviews. (URL: [Link])

-

Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent - RJPT. (URL: [Link])

-

Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (URL: [Link])

-

Structure activity relationship of benzimidazole derivatives. - ResearchGate. (URL: [Link])

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PubMed Central. (URL: [Link])

-

Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (URL: [Link])

-

A Preliminary Assessment of the Structure-Activity Relationship of Benzimidazole-Based Anti-Proliferative Agents - PMC. (URL: [Link])

-

Anthelmintics Benzimidazole derivatives - YouTube. (URL: [Link])

-

Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology. (URL: [Link])

-

A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC - NIH. (URL: [Link])

-

Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent - ResearchGate. (URL: [Link])

-

Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (URL: [Link])

-

Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (URL: [Link])

-

Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential - PubMed. (URL: [Link])

-

Albendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (URL: [Link])

-

What is the mechanism of Albendazole? - Patsnap Synapse. (URL: [Link])

-

Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents - PubMed. (URL: [Link])

-

Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - NIH. (URL: [Link])

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

-

Potential Anticancer Agents From Benzimidazole Derivatives - Natural Volatiles and Essential Oils. (URL: [Link])

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. (URL: [Link])

-

MTT Cell Assay Protocol. (URL: [Link])

-

Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PubMed Central. (URL: [Link])

-

Antimicrobial activity by Agar well diffusion - Chemistry Notes. (URL: [Link])

-

Agar well-diffusion antimicrobial assay. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Benzimidazole as a promising antiviral heterocyclic scaffold: a review - SciSpace. (URL: [Link])

-

Chemical structures of antiviral active benzimidazole-sulfonyl derivatives. - ResearchGate. (URL: [Link])

-

Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (URL: [Link])

-

SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria - White Rose Research Online. (URL: [Link])

-

Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed. (URL: [Link])

-

Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed. (URL: [Link])

-

On the structure-activity relationship of antiviral substances - PubMed. (URL: [Link])

-

Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed. (URL: [Link])

-

Agar well diffusion assay - YouTube. (URL: [Link])

-

Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - MDPI. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]

- 5. nveo.org [nveo.org]

- 6. rroij.com [rroij.com]

- 7. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 11. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rjptonline.org [rjptonline.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. MTT assay overview | Abcam [abcam.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. mdpi.com [mdpi.com]

- 22. scispace.com [scispace.com]

- 23. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. On the structure-activity relationship of antiviral substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Albendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 27. What is the mechanism of Albendazole? [synapse.patsnap.com]

The Strategic Utility of 2-bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone in Modern Heterocyclic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 2-bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone , a versatile and highly reactive building block in organic synthesis. We delve into its synthesis, characterization, and, most importantly, its application in the construction of diverse, biologically relevant heterocyclic scaffolds. This guide will explore the causality behind experimental choices, provide detailed, field-proven protocols for key transformations, and present a curated selection of bioactive molecules derived from this essential intermediate. Through a blend of mechanistic insights and practical methodologies, we aim to equip researchers with the knowledge to effectively leverage this compound in their synthetic endeavors, particularly in the realms of medicinal chemistry and drug discovery.

Introduction: The Benzimidazole Core and the Strategic Importance of an α-Bromoketone Handle

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The strategic functionalization of this core is paramount in the development of novel drug candidates. The title compound, This compound (Figure 1), emerges as a particularly valuable synthetic intermediate due to the juxtaposition of the stable, N-methylated benzimidazole ring and a highly reactive α-bromoketone moiety. This α-bromoketone serves as a potent electrophilic site, readily participating in a variety of classical and modern named reactions to construct more complex heterocyclic systems. The presence of the bromine atom provides a convenient leaving group for nucleophilic substitution reactions, while the adjacent carbonyl group activates the methylene carbon, facilitating enolate formation and subsequent condensation reactions.

This guide will focus on the practical applications of this building block, providing not just the "how" but also the "why" behind the synthetic strategies employed.

Characterization and Physicochemical Properties

A thorough understanding of the physical and spectroscopic properties of a building block is fundamental to its effective use in synthesis. The key identifiers and properties of This compound are summarized in Table 1.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Reference(s) |

| IUPAC Name | 2-bromo-1-(1-methyl-1H-benzimidazol-2-yl)ethan-1-one | [3] |

| CAS Number | 56653-43-1 | [4] |

| Molecular Formula | C₁₀H₉BrN₂O | [4] |

| Molecular Weight | 253.10 g/mol | [4] |

| Appearance | Reported as a solid | N/A |

| Purity | Commercially available up to 97% | [5] |

Spectroscopic Data:

A comprehensive set of spectroscopic data is crucial for reaction monitoring and product verification.

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum provides key information about the electronic environment of the hydrogen atoms in the molecule.

-

¹³C NMR (Nuclear Magnetic Resonance): The carbon-13 NMR spectrum is essential for confirming the carbon framework of the molecule.[6][7]

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present, most notably the carbonyl (C=O) stretching frequency.[8]

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of the molecule.

Synthesis of the Building Block

The most common and efficient synthesis of This compound involves a two-step process starting from the readily available 2-acetylbenzimidazole.

Step 1: N-Methylation of 2-Acetylbenzimidazole

The initial step involves the methylation of the benzimidazole nitrogen. This is a crucial step as it protects the acidic N-H proton and influences the electronic properties and solubility of the subsequent products.

Step 2: α-Bromination of 1-(1-methyl-1H-benzimidazol-2-yl)ethanone

The second step is the selective bromination at the α-carbon of the acetyl group. This reaction introduces the key reactive handle for subsequent transformations.

A representative experimental procedure is as follows:

Protocol 1: Synthesis of this compound [4]

-

Step 1: N-Methylation:

-

To a solution of 2-acetylbenzimidazole in acetonitrile, add potassium carbonate (K₂CO₃) and a phase-transfer catalyst such as tetra-n-butylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC).

-

Add methyl iodide (CH₃I) dropwise at room temperature.

-

Stir the reaction mixture for 3 hours at 20 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 1-(1-methyl-1H-benzimidazol-2-yl)ethanone. A reported yield for a similar methylation is around 70%.[4]

-

-

Step 2: α-Bromination:

-

Dissolve the 1-(1-methyl-1H-benzimidazol-2-yl)ethanone in glacial acetic acid.

-

Heat the solution to 100 °C.

-

Add a solution of bromine (Br₂) in acetic acid dropwise to the heated solution over a period of 3 hours.

-

Maintain the temperature at 100 °C throughout the addition.

-

After the addition is complete, continue stirring for a short period.

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain this compound. A reported yield for this step is approximately 70%.[4]

-

Causality Behind Experimental Choices:

-

Phase-Transfer Catalyst: The use of a phase-transfer catalyst in the methylation step is crucial for facilitating the reaction between the organic-soluble benzimidazole and the aqueous-soluble methylating agent, thereby increasing the reaction rate and yield.

-

Acetic Acid as Solvent: Glacial acetic acid is an excellent solvent for the bromination step as it is polar enough to dissolve the starting material and is stable to the oxidizing conditions of the reaction.

-

Elevated Temperature: The bromination reaction is typically carried out at an elevated temperature to increase the reaction rate and ensure complete conversion.

Applications in Heterocyclic Synthesis

The true value of This compound lies in its ability to serve as a versatile precursor for a wide range of heterocyclic compounds. This section will detail its application in the synthesis of thiazoles, imidazo[1,2-a]pyridines, and imidazo[1,2-a]pyrimidines, all of which are important scaffolds in drug discovery.

Synthesis of 2-(1-methyl-1H-benzimidazol-2-yl)thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[1][5] It involves the condensation of an α-haloketone with a thioamide. This compound is an ideal substrate for this reaction, leading to the formation of thiazoles bearing a benzimidazole moiety at the 4-position. These compounds are of significant interest due to their potential antimicrobial and anticancer activities.[9][10][11]

Workflow for Hantzsch Thiazole Synthesis:

Caption: Hantzsch synthesis of benzimidazole-substituted thiazoles.

Protocol 2: General Procedure for the Synthesis of 2-Amino-4-(1-methyl-1H-benzimidazol-2-yl)thiazole

-

In a round-bottom flask, dissolve This compound (1 equivalent) in ethanol.

-

Add thiourea (1.1 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

The product will precipitate out of the solution.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-(1-methyl-1H-benzimidazol-2-yl)thiazole.

Self-Validating System: The formation of the thiazole ring can be confirmed by the disappearance of the characteristic α-bromoketone signals in the NMR spectra and the appearance of new signals corresponding to the thiazole ring protons. The mass spectrum will show the expected molecular ion peak for the product.

Synthesis of Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines

Imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines are fused heterocyclic systems that exhibit a broad range of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][12][13][14][15][16][17][18][19] The reaction of This compound with 2-aminopyridines or 2-aminopyrimidines provides a direct and efficient route to these valuable scaffolds.

Workflow for Imidazo[1,2-a]pyridine/pyrimidine Synthesis:

Caption: Synthesis of imidazo-annulated heterocycles.

Protocol 3: General Procedure for the Synthesis of 2-(1-methyl-1H-benzimidazol-2-yl)imidazo[1,2-a]pyridine [20]

-

To a solution of This compound (1 equivalent) in ethanol, add the desired 2-aminopyridine (1 equivalent).

-

Add sodium bicarbonate (2 equivalents) as a base.

-

Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into ice water.

-

The product will precipitate. Filter the solid, wash with water, and dry.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 2-(1-methyl-1H-benzimidazol-2-yl)imidazo[1,2-a]pyridine.

Causality Behind Experimental Choices:

-

Base: The use of a base like sodium bicarbonate is essential to neutralize the hydrobromic acid (HBr) that is formed during the reaction, which would otherwise protonate the starting amine and inhibit the reaction.

-

Solvent: Ethanol is a common solvent for this type of condensation as it is polar enough to dissolve the reactants and has a suitable boiling point for refluxing.

Bioactive Molecules Derived from the Building Block

The synthetic utility of This compound is best illustrated by the range of bioactive molecules that can be accessed from it. The resulting heterocyclic compounds have shown promise in various therapeutic areas.

Table 2: Examples of Bioactive Compounds and their Activities

| Compound Class | Representative Structure | Biological Activity | Reference(s) |

| Benzimidazole-Thiazoles | 2-Amino-4-(1-methyl-1H-benzimidazol-2-yl)thiazole | Antimicrobial, Anticancer | [9][10][11] |

| Imidazo[1,2-a]pyrimidines | 2-(1-methyl-1H-benzimidazol-2-yl)imidazo[1,2-a]pyrimidine | Antimicrobial, Anticancer, Antiviral | [3][12][13][16][18] |

| Imidazo[1,2-a]pyridines | 2-(1-methyl-1H-benzimidazol-2-yl)imidazo[1,2-a]pyridine | Anticancer, Antimicrobial, Anti-inflammatory | [14][15][19] |

Conclusion

This compound is a powerful and versatile building block for the synthesis of a variety of medicinally important heterocyclic compounds. Its strategic combination of a stable benzimidazole core and a reactive α-bromoketone handle allows for the efficient construction of complex molecular architectures. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable intermediate in their quest for novel therapeutic agents. The continued exploration of the reactivity of this building block will undoubtedly lead to the discovery of new and potent bioactive molecules.

References

-

Some imidazo[1,2-a]pyrimidines with interesting biological activities. ResearchGate. Available at: [Link]

-

Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Available at: [Link]

-

Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC. Available at: [Link]

-

A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives. PMC. Available at: [Link]

-

Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. PubMed. Available at: [Link]

-

Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

-

Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][12][21]benzothiazole motifs. ResearchGate. Available at: [Link]

-

SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of microbiology, biotechnology and food sciences. Available at: [Link]

-

Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives. Available at: [Link]

-

Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]

-

Synthesis and Anticancer Activities of Some Thiazole Derivatives. ResearchGate. Available at: [Link]

-

Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. Available at: [Link]

-

The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. Available at: [Link]

-

Synthesis, characterization, and antimicrobial evaluation of some novel Imidazo[1,2-c] pyrimidine derivatives. ResearchGate. Available at: [Link]

-

Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC. Available at: [Link]

-

NOVEL 5-(1H-BENZIMIDAZOL-2-YL)THIAZOLES. SYNTHESIS AND COMPLEXATION ABILITY EVALUATION. eVNUIR. Available at: [Link]

-

Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal. Available at: [Link]

-

Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. NIH. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Available at: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

-

ChemInform Abstract: Design, Synthesis and in vitro Antimicrobial Evaluation of Novel Imidazo[1,2-a]pyridine and Imidazol[2,1-b][12][21]benzothiazole Motifs. ResearchGate. Available at: [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC. Available at: [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. Available at: [Link]

-

Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Yerbilimleri Dergisi. Available at: [Link]

-

IR spectrum of 1-(1H-benzo[d]imidazol-2-yl)ethanone. ResearchGate. Available at: [Link]

-

(PDF) Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. ResearchGate. Available at: [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed. Available at: [Link]

-

ChemInform Abstract: Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules. ResearchGate. Available at: [Link]

-

1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. Available at: [Link]

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC. Available at: [Link]

-

13.13 Uses of 13C NMR Spectroscopy. NC State University Libraries. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. evnuir.vnu.edu.ua [evnuir.vnu.edu.ua]

- 3. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. researchgate.net [researchgate.net]

- 9. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]

- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ijres.org [ijres.org]

- 21. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis of 2-Substituted Benzimidazoles: From Classical Condensations to Modern Catalytic Strategies

Introduction: The Enduring Significance of the Benzimidazole Scaffold

The benzimidazole core, a bicyclic heterocycle formed by the fusion of benzene and imidazole rings, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1] Its structural resemblance to naturally occurring purines allows it to readily interact with various biopolymers, underpinning a vast spectrum of pharmacological activities.[2] Derivatives of this versatile nucleus are found in numerous therapeutic agents, exhibiting antimicrobial, antiviral, anticancer, anti-inflammatory, and proton pump inhibitory properties.[2][3][4] The first benzimidazole was prepared in 1872, and since then, the development of robust and efficient synthetic routes to access its 2-substituted derivatives has remained a focal point of chemical research, driven by the continuous demand for novel drug candidates and functional materials.[5]

This technical guide provides an in-depth review of the principal synthetic methodologies for constructing 2-substituted benzimidazoles. It moves beyond a mere cataloging of reactions to explain the causality behind experimental choices, offering field-proven insights for researchers, chemists, and drug development professionals. We will traverse the landscape from foundational, high-temperature condensations to sophisticated, mild catalytic systems that embody the principles of green and sustainable chemistry.

Part 1: Foundational Synthetic Strategies: The Condensation Approach

The most traditional and direct route to the benzimidazole core involves the condensation of an o-phenylenediamine (OPD) with a suitable one-carbon electrophile. These methods, while foundational, often necessitate harsh conditions, which can limit their applicability for sensitive or complex substrates.

The Phillips-Ladenburg Reaction: Condensation with Carboxylic Acids

The Phillips-Ladenburg reaction, a cornerstone of benzimidazole synthesis, involves the condensation of an OPD with a carboxylic acid or its derivatives (e.g., esters, amides, nitriles).[1][2] The reaction is typically promoted by strong mineral acids, such as hydrochloric acid, and requires high temperatures to drive the dehydrative cyclization.[1][6]